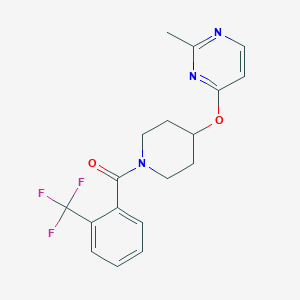

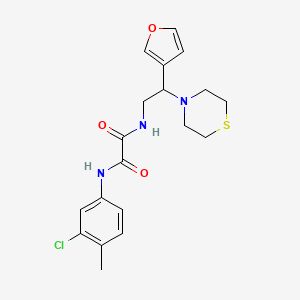

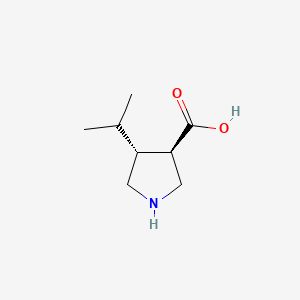

ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, but the electron pair on the nitrogen atom is not part of the aromatic system, thus making pyrrole a 4n+2 aromatic compound .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrole and pyrazole rings. Pyrroles are particularly reactive towards electrophilic aromatic substitution, due to the high electron density associated with the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrole derivatives generally have high boiling points due to the presence of polar nitrogen atoms .

Applications De Recherche Scientifique

Antibacterial Activity

Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for its antibacterial properties. In a study by Mahnashi et al., a series of related compounds were synthesized and evaluated. Notably, some of these derivatives exhibited strong antibacterial activity . Further research in this area could explore the compound’s mechanism of action and its potential as a novel antibacterial agent.

Dual Enzyme Inhibition

Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate derivatives were tested for their ability to inhibit two key enzymes: dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase. These enzymes play crucial roles in bacterial metabolism and are potential drug targets. The synthesized molecules showed appreciable action against both DHFR and enoyl ACP reductase . Further investigations could explore their binding interactions with these enzymes.

Molecular Docking Properties

A molecular docking study revealed that the synthesized compounds interacted with the active sites of DHFR and enoyl ACP reductase. These findings suggest that these molecules hold promise as future therapeutic agents in the biological and medical sciences .

Paal–Knorr Reaction

Interestingly, the compound’s precursor, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate, can be synthesized via ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of catalytic bismuth nitrate pentahydrate . This reaction pathway provides insights into the compound’s synthetic accessibility.

Other Derivatives

Other related compounds, such as (2,5-dimethyl-1H-pyrrol-1-yl)acetic acid, have also been explored . Investigating their properties and potential applications could expand our understanding of this chemical family.

Propriétés

IUPAC Name |

ethyl 5-(2,5-dimethylpyrrol-1-yl)-1-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-4-23-18(22)16-12-19-21(15-8-6-5-7-9-15)17(16)20-13(2)10-11-14(20)3/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAIDFGFPNHONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C(=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)

![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)

![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)